molecular formula C23H36N2O3Si B13387926 (S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile

(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile

Cat. No.: B13387926
M. Wt: 416.6 g/mol
InChI Key: YKLSSMFSVFVQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a complex organic compound with the molecular formula C23H36N2O3Si. This compound is notable for its intricate structure, which includes a tert-butyl group, a tert-butyldimethylsilyl group, and a cyano group attached to an indane moiety. It is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent. The final step involves the formation of the carbamate group through the reaction of the intermediate with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanating agents, tert-butyldimethylsilyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Benzyl carbamate

Uniqueness

(S)-tert-Butyl (2-((tert-butyldimethylsilyl)oxy)ethyl)(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the tert-butyldimethylsilyl group provides protection for hydroxyl functionalities, while the cyano group offers opportunities for further chemical modifications.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-N-(4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3Si/c1-22(2,3)28-21(26)25(14-15-27-29(7,8)23(4,5)6)20-13-12-18-17(16-24)10-9-11-19(18)20/h9-11,20H,12-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLSSMFSVFVQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO[Si](C)(C)C(C)(C)C)C1CCC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.